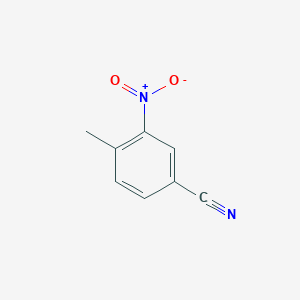

4-Methyl-3-nitrobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBNBCOGKLUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343370 | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-79-7 | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Intermediate in Organic Synthesis

4-Methyl-3-nitrobenzonitrile serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. chembk.comchemicalbook.com Its functional groups can be selectively modified to build diverse molecular architectures. For example, it is used in the synthesis of various heterocyclic compounds and other substituted benzonitriles.

Role in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 4-Methyl-3-nitrobenzonitrile have been explored for their potential biological activities. For instance, it has been investigated as an analog in the development of inhibitors for botulinum neurotoxin A protease. Research has also indicated its potential as an antibacterial agent, particularly against gram-negative bacteria. biosynth.com

Applications in Materials Science

Established Synthetic Routes and Mechanistic Considerations

Nitration of 4-Methylbenzonitrile: Regioselectivity and Reaction Mechanism

The most direct approach to synthesizing this compound is through the nitration of 4-methylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor the desired isomer.

The regiochemical outcome of the nitration of 4-methylbenzonitrile is dictated by the electronic effects of the two substituents already present on the aromatic ring: the methyl group (-CH₃) and the cyano group (-CN).

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org Electron-donating groups activate the benzene ring towards electrophilic attack and are typically ortho, para-directors. savemyexams.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group (EWG) due to both the inductive effect (-I) and a resonance effect (-M). numberanalytics.comyoutube.com Electron-withdrawing groups deactivate the ring towards electrophilic substitution and are generally meta-directors. wikipedia.orgnumberanalytics.com

In 4-methylbenzonitrile, the methyl and cyano groups are para to each other. The positions ortho to the methyl group (positions 3 and 5) are also meta to the deactivating cyano group. The strongly deactivating and meta-directing nature of the cyano group typically dominates the directing effects. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to the cyano group, which is position 3.

To achieve a high yield of the desired this compound and minimize the formation of byproducts, the reaction conditions must be carefully controlled. A standard and effective method involves the use of a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). thieme-connect.de

The role of sulfuric acid is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.

Key parameters for optimizing the regioselective nitration include:

Temperature: The reaction is typically carried out at low temperatures, often between 0–5°C. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and other side reactions.

Reagent Concentration and Ratio: Fuming nitric acid (90-100%) is often used in conjunction with concentrated sulfuric acid (98%). A typical molar ratio of substrate to HNO₃ to H₂SO₄ is controlled to ensure efficient nitration while avoiding unwanted side reactions like sulfonation.

Reaction Time: The reaction is generally allowed to proceed for several hours (e.g., 4-6 hours) to ensure complete conversion of the starting material.

Following the reaction, the mixture is typically quenched by pouring it onto crushed ice, which causes the product to precipitate. The solid product can then be collected by filtration, washed, and purified, often by recrystallization from a solvent like ethanol. Research has shown that under optimized conditions, yields of 78-82% with purities of 95-98% can be achieved.

Table 1: Optimization of Nitration Conditions for 4-Methylbenzonitrile

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 78–82 | 95–98 |

| HNO₃ Concentration | 90–100% | 80 | 97 |

This table presents typical optimized conditions and resulting yields and purities for the nitration of 4-methylbenzonitrile.

Cyanation of 3-Nitro-4-methyltoluene

An alternative two-step synthesis begins with 4-methyltoluene (p-xylene). First, 4-methyltoluene is nitrated to produce 3-nitro-4-methyltoluene. Subsequently, the methyl group is converted into a nitrile group. This cyanation can be accomplished through methods such as the Rosenmund-von Braun reaction, which involves heating the substrate with copper(I) cyanide (CuCN), often in a polar aprotic solvent like dimethylformamide (DMF).

Table 2: Comparison of Cyanation Methods for Substituted Toluenes

| Method | Reagents | Temperature (°C) | Typical Yield (%) |

|---|

This table compares a common method for the cyanation of substituted toluenes.

One-Pot Synthesis Approaches from Aldehydes (e.g., 4-Methyl-3-nitrobenzaldehyde)

One-pot syntheses are highly efficient as they reduce the number of separate reaction and purification steps. A notable one-pot method for preparing nitriles involves starting from the corresponding aldehyde, in this case, 4-methyl-3-nitrobenzaldehyde (B1271188). asianpubs.orgujconline.net

This one-pot process typically involves the in-situ formation of an aldoxime from the aldehyde and hydroxylamine (B1172632) hydrochloride, followed by its immediate dehydration to the nitrile. asianpubs.orgujconline.net Various catalysts can facilitate this dehydration step.

The general reaction is: R-CHO + NH₂OH·HCl → [R-CH=NOH] → R-CN + H₂O

Several metal salts have been demonstrated to be effective catalysts for this transformation, promoting both the formation of the oxime and its subsequent conversion to the nitrile under reflux conditions, often in a solvent like DMF. asianpubs.orgujconline.net These methods are advantageous as they often proceed in high yield and under relatively mild conditions, avoiding the use of highly toxic cyanide reagents. asianpubs.org

Studies have shown that catalysts such as anhydrous ferrous sulfate (B86663) (FeSO₄) and nickel sulfate (NiSO₄) are effective for this one-pot synthesis. asianpubs.orgujconline.net For the conversion of 4-methyl-3-nitrobenzaldehyde to this compound using these catalysts, high yields have been reported.

Table 3: Catalytic One-Pot Synthesis of this compound from the Corresponding Aldehyde

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ferrous Sulfate (FeSO₄) | DMF | 3 h 3 min | 90 | asianpubs.org |

This table summarizes the results from studies on the one-pot synthesis of this compound from 4-methyl-3-nitrobenzaldehyde and hydroxylamine hydrochloride using different catalysts. asianpubs.orgujconline.net

Another reagent that has been effectively used for the dehydration of aldoximes to nitriles is tin(IV) chloride (SnCl₄). sphinxsai.com This Lewis acid can facilitate the elimination of water from the oxime intermediate. Research on various substituted benzaldoximes has shown that electron-withdrawing groups, such as the nitro group, can lead to better yields in shorter reaction times. sphinxsai.com

Emerging Synthetic Strategies and Catalytic Innovations

The development of novel synthetic methodologies is crucial for producing complex organic molecules like this compound with high purity and yield. Innovations in catalysis, in particular, have paved the way for more efficient and selective chemical transformations.

Palladium-Catalyzed Cyanation Techniques for Aryldiazonium Salts

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering mild conditions and high functional group tolerance. nih.gov The cyanation of arenediazonium salts, which can be readily prepared from the corresponding anilines, represents a powerful alternative to traditional methods like the Sandmeyer reaction. researchgate.netnumberanalytics.com

Recent research has demonstrated the effective use of palladium catalysts for the cyanation of various functionalized aryldiazonium tetrafluoroborates. In one study, a protocol was developed using palladium(II) acetate (B1210297) as the catalyst. This method was successfully applied to the synthesis of this compound from its corresponding aryldiazonium salt. The reaction proceeds in good yield, tolerating the presence of both the nitro and methyl functional groups on the aromatic ring. thieme-connect.com The catalytic cycle is believed to involve the oxidative addition of the palladium(0) species to the aryldiazonium salt, followed by nitrogen gas release and reductive elimination to yield the final aryl nitrile product. thieme-connect.com

To circumvent catalyst poisoning by the cyanide ion, a known issue in palladium-catalyzed cyanations, various strategies have been developed. nih.gov One approach involves the use of less toxic and more stable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which can be used in conjunction with palladium catalysts. organic-chemistry.org This method not only improves safety but also enhances the reaction's practicality for broader applications. nih.gov

| Substrate (Ar-N₂⁺BF₄⁻) | Catalyst System | Conditions | Product (Ar-CN) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzenediazonium tetrafluoroborate | Pd(OAc)₂, (Me₃Si)₂NH | THF, 55 °C | 4-Methoxybenzonitrile | 92 |

| 4-Methylbenzenediazonium tetrafluoroborate | Pd(OAc)₂, (Me₃Si)₂NH | THF, 55 °C | 4-Methylbenzonitrile | 80 |

| 4-Nitrobenzenediazonium tetrafluoroborate | Pd(OAc)₂, (Me₃Si)₂NH | THF, 55 °C | 4-Nitrobenzonitrile | 75 |

| 4-Methyl-3-nitrobenzenediazonium tetrafluoroborate | Pd(OAc)₂, (Me₃Si)₂NH | THF, 55 °C | This compound | 72 |

Zeolite-Induced Nitration for Improved Regioselectivity

The regioselective nitration of substituted aromatic compounds is a significant challenge in organic synthesis, as traditional methods using mixed acids (HNO₃/H₂SO₄) often lead to mixtures of isomers. ias.ac.in Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, have emerged as highly effective shape-selective catalysts for a variety of organic reactions, including nitration. arkat-usa.orgslideshare.net The confined environment within the zeolite cages can influence the orientation of the substrate and the transition state, thereby enhancing selectivity for a specific regioisomer. ias.ac.in

The synthesis of this compound typically involves the nitration of 4-methylbenzonitrile. Studies on the nitration of methylated benzonitriles using nitrogen dioxide and molecular oxygen in the presence of zeolites have shown remarkable improvements in regioselectivity compared to conventional methods. sci-hub.ru For the nitration of 4-methylbenzonitrile, the use of zeolites like HBEA-150 was found to be highly effective, leading to the formation of this compound as the sole product. sci-hub.ru This high selectivity is attributed to the interaction between the polar nitrile substituent and the acidic sites on the zeolite's internal surface, which directs the electrophilic attack of the nitrating agent to the sterically accessible position meta to the cyano group and ortho to the methyl group. sci-hub.ru

The use of zeolites not only improves selectivity but also offers environmental benefits, as they are recyclable heterogeneous catalysts that can reduce the reliance on large quantities of corrosive liquid acids. arkat-usa.orgresearchgate.net

| Substrate | Zeolite Catalyst | Time (h) | Conversion (%) | Product Distribution (%) |

|---|---|---|---|---|

| 2-Methylbenzonitrile | HBEA-25 | 24 | 77 | 5-Nitro (100) |

| 3-Methylbenzonitrile | HSZ-960HOA | 24 | 67 | 6-Nitro (85), 4-Nitro (15) |

| 4-Methylbenzonitrile | HBEA-150 | 24 | 65 | 3-Nitro (100) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comwjpmr.com For the synthesis of this compound, green approaches can be applied to both the nitration and cyanation steps.

Green Nitration: Traditional nitration is a notoriously polluting process due to the use of large volumes of sulfuric and nitric acids. rasayanjournal.co.in Greener alternatives focus on solid acid catalysts, alternative nitrating agents, and solvent-free conditions. sibran.ru

Solid-Supported Reagents: Using reagents supported on solids like silica (B1680970) gel or montmorillonite (B579905) clay can facilitate easier product separation and catalyst recycling. sibran.ru Nitration of aromatic compounds has been successfully carried out using bismuth nitrate (B79036) on solid supports under microwave irradiation, offering an environmentally benign approach. sibran.ru

Alternative Nitrating Agents: Urea nitrate, in combination with catalytic amounts of sulfuric acid, has been used for the efficient and regioselective mononitration of various aromatic compounds at room temperature. rasayanjournal.co.in This method avoids harsh conditions and the formation of side products often seen with mixed acids. rasayanjournal.co.in Another approach uses sodium nitrite (B80452) in combination with oxidizing agents like peroxy compounds as catalysts, which are environmentally safe and economically viable. rasayanjournal.co.in

Green Cyanation: The conversion of an aldehyde to a nitrile offers a green alternative to methods requiring highly toxic cyanide salts. The precursor, 4-methyl-3-nitrobenzaldehyde, can be synthesized and then converted to this compound.

Biocatalysis: Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions. mdpi.comnih.gov This cyanide-free method involves the initial condensation of an aldehyde with hydroxylamine, followed by enzymatic dehydration. nih.gov

Alternative Catalytic Systems: One-pot syntheses of nitriles from aldehydes and hydroxylamine hydrochloride have been developed using environmentally friendly and inexpensive catalysts like ferrous sulphate or nickel sulphate. ujconline.netasianpubs.org Another innovative approach uses deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as both the catalyst and solvent. organic-chemistry.org These methods are often performed under solvent-free conditions and offer high atom economy and simple workups. organic-chemistry.orgajgreenchem.com

| Aldehyde | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl Benzaldehyde | Anhydrous Nickel Sulphate / Hydroxylamine HCl | DMF, Reflux, 3.2 hrs | 92 | ujconline.net |

| 4-Methyl-3-Nitro Benzaldehyde | Anhydrous Nickel Sulphate / Hydroxylamine HCl | DMF, Reflux, 3.3 hrs | 90 | ujconline.net |

| Various Aromatic Aldehydes | Choline chloride–urea (DES) / Hydroxylamine HCl | Solvent-free, Microwave | up to 95 | organic-chemistry.org |

| Various Aldehydes | Silica-gel / Hydroxylamine HCl | Solvent-free, Hot | Good to Excellent | ajgreenchem.com |

Reductive Transformations of the Nitro Group

The nitro group of this compound is a primary site for chemical modification, particularly through reduction. These transformations are crucial for the synthesis of amino derivatives, which are valuable intermediates in various chemical industries.

Chemoselective Reduction to Amino Derivatives

The selective reduction of the nitro group in the presence of a reducible nitrile function is a significant challenge in organic synthesis. For this compound, achieving this chemoselectivity is essential to produce 3-Amino-4-methylbenzonitrile without affecting the cyano group. researchgate.net Research has demonstrated that this selective transformation is highly feasible using specific catalytic systems. These methods are designed to provide mild reaction conditions that favor the reduction of the nitro moiety over the nitrile. acs.org The resulting product, 3-Amino-4-methylbenzonitrile, is a key building block for pharmaceuticals and other complex organic molecules. nih.gov

The success of these reductions often hinges on the choice of catalyst and reducing agent, which can steer the reaction towards the desired amino product with high yield and purity. researchgate.net

Catalytic Hydrogenation and Transfer Hydrogenation Studies

Catalytic hydrogenation and transfer hydrogenation are prominent methods for the reduction of nitroarenes. In the context of this compound, these techniques have been optimized to ensure the selective reduction of the nitro group.

Catalytic Hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Transfer Hydrogenation offers an alternative that avoids the need for high-pressure hydrogen gas, instead using a hydrogen donor molecule in the presence of a catalyst. Studies have shown that palladium nanoparticles (Pd NPs) are highly effective for the transfer hydrogenation of this compound. researchgate.net In one such study, dimethylamine (B145610) borane (B79455) (DMAB) was used as the hydrogen source, leading to the exclusive reduction of the nitro group while the cyano functionality remained intact. researchgate.netresearchgate.net This approach highlights the high chemoselectivity achievable under transfer hydrogenation conditions. Fe-Ni bimetallic nanoparticles have also been explored for the efficient transfer hydrogenation of various nitroarenes. rsc.org

The table below summarizes findings from studies on the reductive transformation of this compound.

Table 1: Studies on the Reduction of this compound

| Reaction Type | Catalyst | Hydrogen Source | Key Finding | Product | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Palladium Nanoparticles (Pd NPs) | Dimethylamine Borane (DMAB) | Selective reduction of the nitro group without affecting the cyano group. | 3-Amino-4-methylbenzonitrile | researchgate.net, researchgate.net |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Commonly used method for reducing the nitro group to an amine. | 3-Amino-4-methylbenzonitrile |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound, enhanced by the strong electron-withdrawing effects of the nitro and nitrile groups, facilitates nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

Displacement of the Nitro Group by Various Nucleophiles

In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro group can serve as a leaving group, particularly when the ring is activated by other electron-withdrawing substituents. acs.org This allows for the introduction of a variety of functional groups onto the aromatic core. Research has shown that nucleophiles such as alkoxides, thiol anions, and amines can displace the nitro group from activated nitrobenzenes to form new C-O, C-S, and C-N bonds, respectively. acs.org For instance, in related ortho-nitrobenzonitrile systems, the nitro group is readily displaced by nucleophiles like azide, chloride, and hydroxide (B78521) ions. acs.org

Influence of Substituent Effects on Reactivity

The rate and feasibility of SNAr reactions are heavily influenced by the electronic effects of the substituents on the aromatic ring. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and nitrile (-CN) groups are strong EWGs. They activate the ring toward nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and induction. libretexts.org For maximum stabilization, the EWG should be positioned ortho or para to the leaving group. libretexts.org In this compound, the nitrile group is meta to the nitro group, providing inductive stabilization but no direct resonance stabilization of the intermediate formed during nitro displacement.

Electron-Donating Groups (EDGs): The methyl (-CH₃) group is a weak electron-donating group. EDGs generally deactivate the ring toward nucleophilic attack. Studies on similar molecules, such as 3-methyl-4-nitrobenzaldehyde, have shown that the methyl group reduces the reaction rate compared to the unsubstituted analogue. umich.edu In this compound, the para-position of the methyl group relative to the nitrile and its ortho-position relative to the nitro group exert a deactivating effect on the displacement of the nitro group.

Oxidative Transformations of the Methyl Group

The methyl group of this compound can be selectively oxidized to afford other functional groups, such as a formyl or a carboxylic acid group, providing pathways to other important chemical intermediates. This transformation requires careful selection of oxidizing agents to avoid unwanted side reactions with the sensitive nitro and nitrile functionalities.

Research has shown that the methyl group can be oxidized to a formyl group (-CHO) to produce 4-Formyl-3-nitrobenzonitrile (B1317213). This conversion can be achieved using reagents such as dimethylformamide (DMF) under heating conditions. For a more extensive oxidation to a carboxylic acid group (-COOH), stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a classic reagent used for oxidizing alkyl side chains on aromatic rings to carboxylic acids, which would convert this compound into 4-cyano-2-nitrobenzoic acid.

The table below details the oxidative transformations of the methyl group.

Table 2: Oxidative Transformations of the Methyl Group

| Oxidizing Agent/System | Product | Reference |

|---|---|---|

| Dimethylformamide (DMF), heat | 4-Formyl-3-nitrobenzonitrile | |

| Potassium Permanganate (KMnO₄) | 4-Carboxy-3-nitrobenzonitrile (4-Cyano-2-nitrobenzoic acid) |

Oxidation to Carboxylic Acid Derivatives

The methyl group of this compound is susceptible to oxidation to yield the corresponding carboxylic acid, 4-Methyl-3-nitrobenzoic acid. This transformation is typically accomplished using strong oxidizing agents. For instance, reagents like potassium permanganate can effectively convert the methyl group into a carboxyl group.

The resulting product, 4-Methyl-3-nitrobenzoic acid, is a nitrated carboxylic acid. nih.gov Such compounds are acidic and will react with bases in neutralization reactions to form a salt and water. nih.gov The synthesis of related nitrobenzoic acids, such as 3-methyl-4-nitrobenzoic acid, has been achieved through various oxidative methods, including the use of potassium permanganate, potassium dichromate, and nitric acid, with reported yields ranging from 30% to 86%. google.com

Table 1: General Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound allow for a variety of interconversions and derivatizations, significantly expanding its synthetic utility.

A key transformation of this compound is the selective oxidation of its methyl group to a formyl group, yielding 4-Formyl-3-nitrobenzonitrile. A well-documented, multi-step synthetic route achieves this with high efficiency. smolecule.comchemicalbook.com The process involves heating this compound with dimethylformamide (DMF), followed by oxidation using sodium periodate (B1199274) (NaIO₄) in a mixture of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com This method is noted for its high yield and mild conditions.

Table 2: Synthesis of 4-Formyl-3-nitrobenzonitrile from this compound

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Dimethylformamide (DMF), Heating | ~99% | chemicalbook.com |

Once synthesized, 4-Formyl-3-nitrobenzonitrile serves as a versatile intermediate for further reactions. Its functional groups can be independently transformed: smolecule.com

Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide. smolecule.com

Reduction: The nitro group can be selectively reduced to an amino group (forming 3-amino-4-formylbenzonitrile) using reagents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. smolecule.com

Substitution: The formyl group can undergo nucleophilic substitution reactions. smolecule.com

The nitro group of this compound, often considered for its electron-withdrawing effects or for reduction to an amine, can also function as a leaving group in advanced cross-coupling reactions. Palladium-catalyzed denitrative coupling reactions have emerged as a powerful strategy for carbon-carbon and carbon-heteroatom bond formation, using widely available nitroarenes as coupling partners. acs.orgchemrxiv.org

In this type of reaction, the C-NO₂ bond is activated by a palladium catalyst and undergoes oxidative addition, allowing the nitro group to be replaced by another functional group. acs.org This approach avoids the need to first convert the nitroarene to a more traditional coupling partner like an organohalide or triflate. Various denitrative cross-coupling reactions have been developed, including:

Mizoroki-Heck Reaction: The coupling of nitroarenes with alkenes to form stilbene (B7821643) derivatives. chemrxiv.org

Sonogashira-type Coupling: The reaction of nitroarenes with terminal alkynes to achieve C(sp²)-C(sp) bond formation. rsc.org

N-Arylation: The coupling of nitroarenes with N-H containing heterocycles like pyrroles, indoles, and carbazoles. rsc.org

Etherification: The synthesis of diaryl ethers from nitroarenes and phenols or arylboronic acids. acs.orgresearchgate.net

The success of these reactions often depends on the choice of palladium catalyst and supporting ligand. For instance, the use of a Pd/BrettPhos catalyst system has been shown to be effective for the denitrative Mizoroki-Heck reaction of nitroarenes with styrene (B11656) derivatives. chemrxiv.org This methodology allows for the direct utilization of the nitro group in this compound as a synthetic handle for complex molecule synthesis.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations of this compound. While direct, comprehensive experimental and computational studies on this compound are not extensively available in the public domain, a comparative analysis with structurally similar compounds, such as 4-methyl-3-nitrobenzoic acid and other benzonitrile (B105546) derivatives, allows for a reliable interpretation of its vibrational modes. researchgate.netscirp.org

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the normal modes of vibration of its constituent functional groups and the benzene ring.

Nitrile Group (C≡N) Vibrations: The cyano group typically exhibits a strong, sharp absorption band in the FT-IR spectrum in the range of 2220-2240 cm⁻¹. This stretching vibration is a characteristic feature of nitriles.

Nitro Group (NO₂) Vibrations: The nitro group is identified by two prominent stretching vibrations: the asymmetric stretching mode, typically appearing in the 1500-1560 cm⁻¹ region, and the symmetric stretching mode, found between 1335 and 1370 cm⁻¹. Additionally, scissoring, wagging, and twisting modes of the nitro group are expected at lower frequencies.

Methyl Group (CH₃) Vibrations: The methyl group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are generally observed in the 2920-2980 cm⁻¹ and 2860-2880 cm⁻¹ regions, respectively. Asymmetric and symmetric bending (scissoring) vibrations appear around 1440-1470 cm⁻¹ and 1375-1395 cm⁻¹, respectively. Rocking modes are also present at lower wavenumbers.

Aromatic Ring (C-H and C=C) Vibrations: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also present at lower frequencies and are sensitive to the substitution pattern on the ring.

A detailed assignment of the principal vibrational modes, based on data from analogous compounds, is presented in the table below. scirp.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | > 3000 |

| Methyl C-H Stretching | 2860 - 2980 |

| Nitrile (C≡N) Stretching | 2220 - 2240 |

| Aromatic C=C Stretching | 1400 - 1600 |

| Nitro (NO₂) Asymmetric Stretching | 1500 - 1560 |

| Methyl (CH₃) Asymmetric Bending | 1440 - 1470 |

| Methyl (CH₃) Symmetric Bending | 1375 - 1395 |

| Nitro (NO₂) Symmetric Stretching | 1335 - 1370 |

This table is based on typical vibrational frequencies for the respective functional groups and may vary slightly for the specific molecule of this compound.

The presence of both an electron-withdrawing nitro group and a nitrile group, along with an electron-donating methyl group, influences the electronic distribution within the benzene ring. This, in turn, affects the force constants of the various bonds and, consequently, their vibrational frequencies. For instance, the electron-withdrawing nature of the nitro and nitrile groups can lead to a slight increase in the frequencies of the ring's C=C stretching vibrations.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for correlating the experimental vibrational spectra with the molecular structure. scirp.org By calculating the optimized geometry and vibrational frequencies of the molecule, a theoretical spectrum can be generated and compared with the experimental data. This comparison aids in the precise assignment of vibrational modes and can provide insights into the molecule's reactivity. For example, the calculated Mulliken charges on different atoms can indicate sites susceptible to nucleophilic or electrophilic attack, which can be correlated with the vibrational characteristics of the associated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Based on the substitution pattern, the three aromatic protons are in different chemical environments and are expected to appear as distinct signals in the downfield region (typically between 7.0 and 8.5 ppm). The electron-withdrawing effects of the nitro and nitrile groups will cause these protons to be deshielded and resonate at higher chemical shifts. The coupling between adjacent aromatic protons would likely result in a complex splitting pattern (e.g., doublets, and doublets of doublets).

The methyl protons, being attached to the aromatic ring, will appear as a singlet in the upfield region (around 2.5 ppm). The exact chemical shifts and coupling constants would provide definitive evidence for the substitution pattern on the benzene ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | m |

| Methyl Protons | ~2.5 | s |

This table presents expected values and may not reflect the exact experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atom of the nitrile group (C≡N) is expected to resonate in the region of 115-120 ppm. The aromatic carbons will show a range of chemical shifts depending on their proximity to the electron-withdrawing and electron-donating substituents. The carbon atom attached to the nitro group will be significantly deshielded and appear at a higher chemical shift, while the carbon attached to the methyl group will be shielded and appear at a lower chemical shift. The carbon of the methyl group itself will resonate at a much lower chemical shift, typically around 20 ppm.

The chemical shifts of the aromatic carbons can be correlated with the electron density at each position, providing insights into the molecule's reactivity towards electrophilic and nucleophilic substitution reactions. For instance, carbon atoms with lower electron density (higher chemical shifts) are more susceptible to nucleophilic attack.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Nitrile Carbon (C≡N) | 115 - 120 |

| Aromatic Carbons | 120 - 150 |

| Methyl Carbon (CH₃) | ~20 |

This table presents expected values and may not reflect the exact experimental data.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.15 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (mass 46) or NO (mass 30). The presence of a nitrile group can also lead to characteristic fragmentation patterns. The GC-MS data available on PubChem indicates major fragment peaks at m/z 145, 117, and 89. nih.gov A plausible interpretation of these fragments is as follows:

m/z 145: This peak could correspond to the loss of a hydroxyl radical (OH, mass 17) from the molecular ion, possibly after a rearrangement, or the loss of a methyl group followed by the loss of a hydrogen atom.

m/z 117: This prominent peak likely arises from the loss of the nitro group (NO₂, mass 46) from the molecular ion, resulting in the [M - NO₂]⁺ fragment.

m/z 89: This fragment could be formed by the subsequent loss of a neutral molecule of hydrogen cyanide (HCN, mass 27) from the m/z 116 fragment (which would be the result of losing NO2 and a hydrogen).

| m/z Value | Possible Fragment Ion |

| 162 | [M]⁺ |

| 145 | [M - OH]⁺ or other |

| 117 | [M - NO₂]⁺ |

| 89 | [M - NO₂ - HCN - H]⁺ |

This table provides a tentative interpretation of the fragmentation pattern.

Spectroscopic Characterization and Computational Chemistry Studies of 4 Methyl 3 Nitrobenzonitrile

Spectroscopic and Computational Insights

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the compound. A smaller gap generally implies higher reactivity and a greater ease of electronic transitions.

For aromatic compounds containing both electron-donating (like the methyl group) and electron-withdrawing groups (like the nitro and cyano groups), intramolecular charge transfer (ICT) is a key phenomenon. Upon photoexcitation, an electron can be transferred from the HOMO, often localized on the electron-donating part of the molecule, to the LUMO, which is typically centered on the electron-withdrawing moieties. This charge transfer can significantly influence the photophysical properties of the molecule, such as its absorption and emission spectra.

The following table illustrates the kind of data that can be obtained from such computational analyses, though the specific values for this compound would require a dedicated computational study.

| Parameter | Conceptual Significance | Typical Computational Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | ΔE = ELUMO - EHOMO |

Quantum chemical calculations are powerful tools for investigating the vibrational spectra (infrared and Raman) and thermodynamical properties of molecules. ethz.ch These calculations, typically performed using DFT methods, can predict the vibrational frequencies and their corresponding modes, which can then be compared with experimental data to confirm the molecular structure.

For instance, a study on the vibrational analysis of the analogous molecule 4-methyl-3-nitrobenzoic acid utilized DFT calculations with the B3LYP functional and a 6-311++G basis set to compute its vibrational frequencies. scirp.org The calculated frequencies were then scaled to improve agreement with the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. scirp.org Such an analysis for this compound would involve assigning the calculated vibrational modes to specific molecular motions, such as C-H stretching, C≡N stretching, NO2 symmetric and asymmetric stretching, and various bending and torsional modes of the benzene (B151609) ring.

The following table presents a representative assignment of vibrational frequencies for a similar molecule, 4-bromo-3-methylbenzonitrile, which illustrates the type of data obtained from such studies.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| C-H stretch | 3100-3000 | 3080 | Aromatic C-H stretching |

| C≡N stretch | 2240 | 2235 | Cyano group stretching |

| NO2 asym. stretch | 1540 | 1535 | Asymmetric stretching of nitro group |

| NO2 sym. stretch | 1350 | 1355 | Symmetric stretching of nitro group |

| C-N stretch | 1180 | 1175 | Carbon-nitrogen stretching |

| C-CH3 stretch | 980 | 985 | Carbon-methyl stretching |

Note: The data in this table is illustrative and based on analogous compounds. Specific values for this compound would require a dedicated experimental and computational study.

Furthermore, these computational methods can also be used to calculate various thermodynamical properties, such as the zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. These properties are derived from the calculated vibrational frequencies and are crucial for understanding the behavior of the molecule at different temperatures.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the potential energy surface and identifying the transition states. ucsb.edu For a molecule like this compound, this could involve studying various reactions such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the cyano group.

For example, the nitration of aromatic compounds has been the subject of kinetic modeling to understand the reaction network and predict selectivity. researchgate.net Similarly, the mechanism of cycloaddition reactions involving benzonitrile (B105546) derivatives has been investigated using quantum mechanical calculations to understand the regioselectivity of the products. These studies often involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies. dongguk.edu

The general approach for modeling reaction mechanisms includes:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the transition state connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are minima (all real frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path from the transition state down to the reactants and products to ensure the correct connection.

While specific studies on the reaction mechanisms and transition states of this compound were not found in the search results, the established computational methodologies are applicable to investigate its reactivity in various chemical transformations.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

4-Methyl-3-nitrobenzonitrile serves as a valuable starting material for constructing more complex molecular architectures. The reactivity of its nitrile and nitro groups, combined with the influence of the methyl group, allows for targeted chemical transformations.

Research has identified this compound as a key intermediate in the synthesis of (E)-1-(4-cyano-2-nitrophenyl)-2-(4-(4-cyanophenoxy)phenyl)ethene. This synthesis is part of the broader exploration of complex stilbene (B7821643) derivatives, which are of interest for their electronic and photophysical properties. The process leverages the reactive sites on the this compound molecule to build the larger, conjugated ethene structure.

Similarly, this compound is utilized as a precursor in the preparation of (E)-1-(4-fluorophenyl)-2-(4-cyano-2-nitrophenyl)ethene. This synthesis highlights the compound's role in creating asymmetrically substituted stilbene-like molecules. The presence of the fluorine atom, introduced via the other reactant, along with the cyano and nitro groups from the this compound-derived portion, results in a molecule with tailored electronic characteristics relevant to materials science.

The nitrile group (C≡N) in this compound is a gateway to the synthesis of various nitrogen-containing heterocyclic compounds. These ring structures are fundamental to a vast array of biologically active molecules and functional materials. techniques-ingenieur.frlu.lv For instance, nitrile derivatives can serve as precursors for tetrazole complexes and are used as starting materials for phthalocyanines. bohrium.com Nitrogen heterocycles are integral to medicinal chemistry, with over half of all FDA-approved drugs containing such structures. techniques-ingenieur.fr Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers and dyes. nih.gov The unique electronic and structural properties of these compounds allow them to interact with biological receptors and enzymes, making them central to modern drug design. techniques-ingenieur.frnih.gov

Materials Science Applications

The electronic properties of this compound, characterized by the electron-withdrawing nature of its nitro and nitrile groups, make it and its derivatives promising candidates for applications in materials science, particularly in optoelectronics.

In the field of OLEDs, benzonitrile (B105546) derivatives are crucial for developing high-efficiency emitters, especially for challenging blue light emission. rsc.org Many advanced OLEDs rely on a mechanism known as Thermally Activated Delayed Fluorescence (TADF), which allows for nearly 100% internal quantum efficiency. TADF emitters are typically designed with a donor-acceptor (D-A) molecular structure to minimize the energy gap between their singlet and triplet excited states. rsc.org

The benzonitrile moiety is a powerful electron acceptor due to its cyano group. rsc.org It is frequently combined with various electron-donating units (such as carbazole (B46965) or phenoxazine) to create the necessary D-A architecture for TADF. bohrium.comresearchgate.net While this compound itself is not an emitter, its structure, containing the essential benzonitrile acceptor core and an additional strong electron-withdrawing nitro group, makes it a valuable precursor for synthesizing more complex TADF molecules. By chemically modifying it to include donor groups, its fundamental framework can be incorporated into materials designed for next-generation OLED displays and lighting. rsc.orgrsc.org

Table 1: Key Research Findings on Benzonitrile Derivatives in OLEDs

| Feature | Description | Key Findings |

| Role of Benzonitrile | Acts as the electron-accepting (A) core in Donor-Acceptor (D-A) type molecules. rsc.org | The strong electron-withdrawing nature of the cyano group is essential for creating the charge-transfer state needed for TADF. rsc.org |

| TADF Mechanism | Enables harvesting of both singlet and triplet excitons, leading to high efficiency. | Benzonitrile-based D-A structures can achieve a small singlet-triplet energy splitting (ΔEST), which is critical for efficient TADF. bohrium.com |

| Application | Primarily used in the emissive layer of OLEDs, particularly for blue emitters. rsc.orgresearchgate.net | Carbazole-benzonitrile derivatives have shown high external quantum efficiencies (EQE) of over 26% in blue TADF devices. researchgate.net |

| Structural Design | Combined with electron-donating moieties like carbazole, acridine, or phenoxazine. bohrium.comnih.gov | The spatial arrangement and twisting between donor and acceptor units are crucial for optimizing photophysical properties. rsc.org |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are vital for technologies like frequency conversion and optical switching. Organic molecules have emerged as promising NLO candidates due to their high nonlinear coefficients and the ability to tailor their properties through chemical synthesis.

A common design strategy for organic NLO materials involves creating molecules with a combination of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement enhances the molecule's second-order NLO response. The structure of this compound features a methyl group (a weak electron donor) and both nitro and nitrile groups (strong electron withdrawers) attached to a benzene (B151609) ring (a π-system). This inherent electronic asymmetry suggests its potential as a building block for NLO materials. A related compound, 4-Methyl-3-nitrobenzoic acid, has been noted for its potential in NLO applications, further supporting the promise of this substitution pattern. rsc.org

Enhancement of Charge Transport Properties in Organic Compounds

Information not available in published research.

Medicinal Chemistry and Biological Activity Investigations

Exploration as a Botulinum Neurotoxin A Protease Inhibitor

Extensive literature searches did not yield specific studies investigating 4-Methyl-3-nitrobenzonitrile as a direct inhibitor of Botulinum Neurotoxin A (BoNT/A) protease. Research on small molecule inhibitors for BoNT/A is an active area, focusing on compounds that can block the proteolytic activity of the toxin's light chain, which is responsible for its neurotoxic effects. However, this compound is not presently featured in the available scientific literature within this specific therapeutic context.

Analog Development for Inhibitors of Neurotoxic Enzymes

There is no available research data on the development of analogs of this compound for the purpose of inhibiting neurotoxic enzymes.

Implications for Neuromuscular Disorders

Due to the lack of research on its activity as a neurotoxin inhibitor, there is no information regarding the implications of this compound for neuromuscular disorders.

Structural Features Contributing to Inhibitory Effects

Information regarding the specific structural features of this compound that could contribute to inhibitory effects on neurotoxic enzymes is not available in the current body of scientific literature. A study on the crystal structure of the compound notes that the nitro group is rotated out of the plane of the benzene (B151609) ring. nih.gov

Role in Drug Discovery and Development

While direct therapeutic applications are not established, this compound plays a role in the broader field of pharmaceutical development as a chemical intermediate.

Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Production

This compound serves as a vital intermediate in organic synthesis, a fundamental process in the creation of more complex molecules. innospk.com Its chemical structure, featuring both nitro and nitrile functional groups, allows it to be a versatile building block in the synthesis of various pharmaceutical compounds. innospk.com Chemical suppliers list it as a fine chemical and intermediate for pharmaceutical applications. The presence of reactive sites on the molecule enables its use in a variety of chemical reactions to build the core structures of potential active pharmaceutical ingredients (APIs).

Investigation of Potential Anti-cancer Properties of Derivatives

Currently, there are no specific studies in the reviewed literature that focus on the anti-cancer properties of derivatives synthesized directly from this compound. While research exists on the anti-cancer activity of other nitro-containing aromatic compounds, such as 4-methyl-3-nitrobenzoic acid which has been shown to inhibit cancer cell migration, specific data on derivatives of this compound is not available. nih.gov The investigation of various chemical derivatives for anti-tumor activity is a broad field of research, but it has not yet specifically included compounds derived from this particular benzonitrile (B105546).

Studies on Cytochrome P450 Enzyme Inhibition

While specific studies detailing the direct inhibition of Cytochrome P450 (CYP450) enzymes by this compound are not extensively documented in publicly available literature, the potential for such interactions can be inferred from the chemical nature of nitroaromatic compounds. Mechanism-based inhibition of CYP450 enzymes is a known phenomenon where a substrate is converted by the enzyme into a reactive metabolite. nih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.govencyclopedia.pub

Functional groups that are known to be activated by CYP450 to form reactive metabolites that can inactivate the enzymes include terminal alkenes, acetylenes, furans, and thiophenes. researchgate.net In the context of this compound, the nitro group is a key feature. The reduction of a nitro group can lead to the formation of highly reactive intermediates, which could potentially bind to and inhibit CYP450 enzymes. This type of inhibition, known as mechanism-based or suicide inhibition, results in a long-lasting loss of enzyme activity. encyclopedia.pub Therefore, it is plausible that this compound could act as a time-dependent inhibitor of certain CYP450 isoforms, a hypothesis that warrants further experimental investigation.

Mechanistic Studies of Biological Interactions

Interaction with Biological Targets (Enzymes, Receptors)

Research has identified this compound as a potent antibacterial agent, particularly effective against gram-negative bacteria at low concentrations. biosynth.com The primary mechanism of its antibacterial action is through the inhibition of the enzyme nitroreductase. biosynth.com This enzyme is crucial for bacterial metabolic processes, and its inhibition disrupts these pathways, leading to a decrease in the production of toxic oxygen radicals that are responsible for cell damage and death. biosynth.com By binding to nitroreductase, this compound effectively halts its function, leading to bacterial growth inhibition. biosynth.com

Beyond its antibacterial properties, the cyano and nitro functional groups on the aromatic ring make this compound a candidate for interaction with a variety of biological macromolecules. For instance, related bisamidine compounds derived from it have been shown to bind to the minor groove of DNA, particularly in AT-rich regions, and also to inhibit enzymes such as undecaprenyl diphosphate synthase (UPPS), which is involved in bacterial cell wall biosynthesis. nih.gov

Role of Nitro Group Reduction in Reactive Intermediate Formation

The biological activity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This process occurs in a stepwise fashion, generating several reactive intermediates. The reduction of an aromatic nitro group can proceed through the formation of a nitroso derivative, followed by a hydroxylamine (B1172632) derivative, and ultimately to an amine. orientjchem.orgwikipedia.org

The initial reduction steps are of significant toxicological importance. The nitroso and particularly the N-arylhydroxylamine intermediates are electrophilic and highly reactive. libretexts.org These intermediates can participate in a variety of cellular reactions that are not possible for the parent nitro compound.

Table 1: Intermediates in Nitro Group Reduction

| Reduction Step | Intermediate Formed | Reactivity |

|---|---|---|

| Step 1 | Nitrosoarene | Reactive |

| Step 2 | N-Arylhydroxylamine | Highly reactive electrophile |

Formation of Covalent Bonds through Nucleophilic Addition Reactions

The reactive intermediates generated from the reduction of the nitro group of this compound are capable of forming stable covalent bonds with cellular macromolecules. The N-hydroxylamine intermediate, in particular, can be further activated, for example, by protonation or esterification, to form a highly electrophilic nitrenium ion. This species can then react with nucleophilic sites on proteins and nucleic acids.

This covalent binding can lead to enzyme inactivation, disruption of DNA structure, and induction of mutations, which are often the underlying causes of the cytotoxic and genotoxic effects of nitroaromatic compounds. The formation of these adducts is a critical step in the mechanism of action for many drugs and toxins containing a nitroaromatic moiety.

Biotransformation and Environmental Fate Studies

Degradation by Bacterial Species (e.g., Pseudomonas)

While specific studies on the biodegradation of this compound by Pseudomonas species are limited, the degradation pathway of the structurally similar compound 4-nitrotoluene by Pseudomonas sp. strain 4NT has been well-characterized and serves as a relevant model. nih.govasm.orgnih.gov This bacterial strain is capable of utilizing 4-nitrotoluene as its sole source of carbon, nitrogen, and energy. nih.govnih.gov

The degradation pathway is initiated by the oxidation of the methyl group, a process catalyzed by enzymes such as 4-nitrotoluene oxygenase. nih.govnih.gov This leads to the formation of 4-nitrobenzyl alcohol, which is subsequently oxidized to 4-nitrobenzaldehyde and then to 4-nitrobenzoate. nih.govnih.gov The nitro group of 4-nitrobenzoate is then reduced to 4-hydroxylaminobenzoate, which is further converted to protocatechuate. nih.govnih.gov The aromatic ring of protocatechuate is then cleaved by protocatechuate 4,5-dioxygenase. nih.govnih.gov The enzymes involved in this pathway, such as 4-nitrobenzaldehyde dehydrogenase and 4-nitrobenzyl alcohol dehydrogenase, are inducible by the presence of the substrate. nih.gov

Table 2: Proposed Degradation Pathway of a Related Compound (4-Nitrotoluene) by Pseudomonas sp.

| Step | Metabolite | Key Enzyme |

|---|---|---|

| 1 | 4-Nitrobenzyl alcohol | 4-Nitrotoluene oxygenase |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol dehydrogenase |

| 3 | 4-Nitrobenzoate | 4-Nitrobenzaldehyde dehydrogenase |

| 4 | 4-Hydroxylaminobenzoate | Nitroreductase |

| 5 | Protocatechuate |

This established pathway for 4-nitrotoluene suggests a plausible route for the microbial degradation of this compound, likely involving initial transformations of the methyl and/or nitrile groups, followed by reduction of the nitro group and subsequent aromatic ring cleavage.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of 4-methyl-3-nitrobenzonitrile often involves nitration of p-tolunitrile (B1678323) using a mixture of nitric and sulfuric acids. While effective, this method generates significant acidic waste, posing environmental concerns. Future research is pivotal in developing novel catalytic systems that align with the principles of green chemistry, aiming for higher efficiency, selectivity, and sustainability.

The exploration of solid acid catalysts, such as zeolites and sulfated zirconia, presents a promising alternative to conventional liquid acids. These heterogeneous catalysts can facilitate the nitration of toluene (B28343) and its derivatives with improved regioselectivity and can be easily separated from the reaction mixture and potentially reused, minimizing waste. ijpsr.com Research into designing specific zeolite structures that favor the formation of the desired 3-nitro isomer of 4-methylbenzonitrile would be a significant advancement.

Furthermore, the development of biocatalytic processes offers a highly sustainable route. The use of enzymes, such as nitrilases, for the synthesis of nitriles from aldehydes or alcohols is a growing field of interest. google.com A potential avenue of research is the development of a multi-enzyme cascade reaction that could convert a renewable starting material into this compound under mild, aqueous conditions.

| Catalyst Type | Potential Advantages | Research Focus |

| Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced acid waste, improved selectivity. | Tailoring catalyst porosity and acidity to favor 3-nitration of p-tolunitrile. |

| Biocatalysts (e.g., Nitrilases) | Mild reaction conditions, high specificity, use of renewable feedstocks. | Engineering enzymes for the specific synthesis of this compound. |

| Photocatalysis | Use of light as an energy source, mild conditions. | Development of photocatalytic systems for the direct cyanation and nitration of toluene derivatives. |

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can elucidate its structure-property-activity relationships (SPAR) and quantitative structure-activity relationships (QSAR), offering insights into its potential applications.

The existing crystal structure data for this compound reveals that the nitro group is rotated out of the plane of the benzene (B151609) ring. nih.gov Density Functional Theory (DFT) calculations can be employed to explore the conformational landscape of the molecule and its electronic properties in greater detail. Such studies can predict its reactivity, spectral characteristics, and potential for non-linear optical (NLO) applications. A DFT study on the related compound 4-methyl-3-nitrobenzoic acid has already demonstrated the potential for predicting vibrational frequencies and hyperpolarizability. researchgate.net

QSAR modeling can be instrumental in predicting the biological activity of this compound and its derivatives. nih.govnih.gov By correlating structural descriptors with observed biological activities, such as its antibacterial properties, predictive models can be built. These models can then be used to virtually screen new derivatives with potentially enhanced activity, thus accelerating the drug discovery process.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and NLO properties. | Understanding of reactivity, spectral data, and potential in materials science. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Guidance for designing new derivatives with improved therapeutic potential. |

| Molecular Docking | Simulating the interaction with biological targets like nitroreductase. | Elucidation of binding modes and inhibition mechanisms. |

Exploration of New Derivatization Pathways for Enhanced Functionality

The functional groups of this compound—the nitrile, nitro, and methyl groups—offer multiple sites for chemical modification, opening up a wide array of derivatization pathways to synthesize novel compounds with enhanced functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are important in medicinal chemistry. nih.gov The nitro group is readily reducible to an amino group, which can then be further functionalized. The methyl group can be oxidized to a carboxylic acid or halogenated to introduce new reactive sites. For instance, this compound has been used in the synthesis of (E)-1-(4-cyano-2-nitrophenyl)-2-(4-(4-cyanophenoxy)phenyl)ethene and (E)-1-(4-fluorophenyl)-2-(4-cyano-2-nitrophenyl)ethene. The conversion of the methyl group to an aldehyde to produce 4-formyl-3-nitrobenzonitrile (B1317213) further expands its synthetic utility. iucr.org

Future research should focus on systematically exploring these derivatization reactions to create a library of new compounds. These derivatives could then be screened for a variety of applications, from pharmaceuticals to materials science.

| Functional Group | Derivatization Reaction | Potential Functionality of Product |

| Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, amines, tetrazoles for medicinal chemistry. |

| Nitro (-NO2) | Reduction to amine | Precursor for dyes, polymers, and further functionalization. |

| Methyl (-CH3) | Oxidation, Halogenation | Introduction of new reactive handles for further synthesis. |

Targeted Applications in Emerging Technologies

While nitrile compounds, in general, have found applications in dyes, pigments, and as ligands in coordination chemistry, the specific applications of this compound in emerging technologies remain largely unexplored. nih.govbiosynth.com Its unique combination of electron-withdrawing nitro and nitrile groups on a methylated benzene ring suggests potential in several advanced fields.

The electronic properties of this compound make it a candidate for applications in organic electronics. The presence of the polar nitrile and nitro groups could lead to interesting charge-transport properties, making its derivatives potentially useful in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, the nitrile group is a known precursor for the synthesis of phthalocyanines, which have applications as gas sensors and in photodynamic therapy. nih.gov Investigating the synthesis of novel phthalocyanine (B1677752) derivatives from this compound could lead to materials with tailored sensing capabilities or enhanced therapeutic efficacy. The compound could also serve as a building block for the synthesis of functional polymers with specific optical or electronic properties.

In-depth Mechanistic Enzymology Studies for Biological Targets

A significant area for future research lies in the detailed investigation of the interaction of this compound with biological targets. It has been reported that this compound acts as an antibacterial agent by inhibiting the enzyme nitroreductase. nih.gov This enzyme is crucial for the metabolic activation of certain prodrugs and the detoxification of nitroaromatic compounds.

In-depth mechanistic enzymology studies are needed to fully understand how this compound inhibits nitroreductase. This would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants. nih.gov X-ray crystallography of the enzyme-inhibitor complex could provide a detailed picture of the binding mode at the atomic level, revealing the key interactions responsible for inhibition.

Understanding the mechanism of inhibition could have two major impacts. Firstly, it could guide the design of more potent and selective nitroreductase inhibitors, which could have applications as therapeutic agents. Secondly, it could provide insights into the enzymatic degradation of nitroaromatic pollutants, potentially leading to the development of bioremediation strategies. The study of nitrile-converting enzymes like nitrilases and their potential for bioremediation is an active area of research.

| Research Area | Methodology | Potential Outcome |

| Enzyme Kinetics | Spectrophotometric assays to measure enzyme activity in the presence of the inhibitor. | Determination of inhibition type and constants (Ki). |

| X-ray Crystallography | Crystallization of the nitroreductase-inhibitor complex. | Visualization of the binding mode and key molecular interactions. |

| Bioremediation Studies | Investigating the degradation of this compound by microorganisms expressing nitrilases. | Development of enzymatic methods for the detoxification of related pollutants. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-3-nitrobenzonitrile, and how can regioselectivity be controlled during nitration?

- Methodology : The synthesis typically involves nitration of a methyl-substituted benzonitrile precursor. To achieve regioselective nitration at the 3-position, electron-donating groups (e.g., methyl) direct nitration to the meta position. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended . Monitor reaction progress using TLC and confirm regiochemistry via -NMR (e.g., aromatic proton splitting patterns) .

Q. How is this compound characterized structurally, and what software is used for crystallographic refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Refinement uses SHELX software (e.g., SHELXL for small-molecule refinement), which handles thermal parameters and van der Waals interactions critical for accurate packing analysis . Key metrics include R-factor (<0.07) and mean σ(C–C) bond length deviations (<0.003 Å) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. In case of spills, avoid water contact; collect material using inert absorbents (vermiculite) and dispose in sealed containers. Environmental release must be prevented due to potential toxicity to aquatic life . Consult safety data sheets (SDS) for spill response and storage (e.g., keep in dark, airtight containers at 2–8°C) .

Q. Which solvents are optimal for dissolving this compound in reaction setups?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and halogenated solvents (dichloromethane). For recrystallization, use ethanol or acetone due to temperature-dependent solubility. Solubility parameters can be predicted via computational tools like ACD/Labs Percepta .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for applications in organic photovoltaics?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps and charge-transfer efficiency. Compare computational results with experimental UV-Vis spectroscopy (λmax in DCM) and cyclic voltammetry (redox potentials). Studies suggest its nitro and cyano groups enhance electron-accepting capacity, making it suitable as a non-fullerene acceptor .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond angles, spectroscopic shifts)?

- Methodology : Cross-validate using multiple techniques:

- Structural discrepancies : Compare SCXRD bond angles with DFT-optimized geometries .

- Spectroscopic mismatches : Reconcile -NMR chemical shifts with DFT-predicted isotropic shielding (GIAO method).

- Thermal motion : Refine anisotropic displacement parameters in SHELXL to account for crystal packing effects .

Q. How do substituents influence the crystal packing of this compound?

- Methodology : Analyze intermolecular interactions via Hirshfeld surfaces (CrystalExplorer). The nitro group’s rotation (23.2° from the benzene plane) and cyano group’s linearity create van der Waals-dominated packing, lacking strong hydrogen bonds. Compare with analogs (e.g., 3-nitrobenzonitrile) to assess steric effects of the methyl group .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology : Optimize batch processes using flow chemistry to control exothermic nitration. Implement inline FTIR or Raman spectroscopy for real-time monitoring. Post-synthesis, use preparative HPLC (C18 column, acetonitrile/water) for high-purity batches (>99%). Residual solvents are quantified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.